molecular formula C17H18ClNO3 B249975 2-chloro-N-[2-(2-ethoxyethoxy)phenyl]benzamide

2-chloro-N-[2-(2-ethoxyethoxy)phenyl]benzamide

Cat. No.: B249975
M. Wt: 319.8 g/mol
InChI Key: ACPVYQHNDSASJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-[2-(2-ethoxyethoxy)phenyl]benzamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists. It was first synthesized in the 1990s by GlaxoSmithKline and was initially developed as a potential treatment for metabolic and cardiovascular diseases. However, due to its ability to enhance endurance performance, it has gained popularity among athletes and bodybuilders as a performance-enhancing drug.

Mechanism of Action

2-chloro-N-[2-(2-ethoxyethoxy)phenyl]benzamide activates PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, and inflammation. By activating PPARδ, this compound increases the expression of genes involved in fatty acid oxidation and energy metabolism, leading to increased endurance performance.
Biochemical and Physiological Effects:
This compound has been shown to increase endurance performance in animal models by increasing the expression of genes involved in energy metabolism and fatty acid oxidation. It has also been found to improve insulin sensitivity and reduce inflammation in animal models of metabolic syndrome. However, the long-term effects of this compound on human health are not well understood.

Advantages and Limitations for Lab Experiments

2-chloro-N-[2-(2-ethoxyethoxy)phenyl]benzamide has several advantages for use in lab experiments. It is a potent and selective PPARδ agonist, which allows for specific activation of this receptor. Moreover, it has been extensively studied in animal models, which provides a wealth of information on its mechanism of action and physiological effects. However, the use of this compound in lab experiments is limited by its potential toxicity and the lack of understanding of its long-term effects on human health.

Future Directions

There are several future directions for research on 2-chloro-N-[2-(2-ethoxyethoxy)phenyl]benzamide. One area of interest is its potential therapeutic applications in neurological disorders such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use as a performance-enhancing drug in athletes and bodybuilders. However, further research is needed to fully understand the long-term effects of this compound on human health and to develop safe and effective therapeutic interventions.

Synthesis Methods

The synthesis of 2-chloro-N-[2-(2-ethoxyethoxy)phenyl]benzamide involves the reaction of 2-chlorobenzoyl chloride with 2-(2-ethoxyethoxy)aniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

2-chloro-N-[2-(2-ethoxyethoxy)phenyl]benzamide has been extensively studied for its potential therapeutic applications in various diseases such as metabolic syndrome, diabetes, and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and lower triglyceride levels in animal models. Moreover, this compound has been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Properties

Molecular Formula

C17H18ClNO3

Molecular Weight

319.8 g/mol

IUPAC Name

2-chloro-N-[2-(2-ethoxyethoxy)phenyl]benzamide

InChI

InChI=1S/C17H18ClNO3/c1-2-21-11-12-22-16-10-6-5-9-15(16)19-17(20)13-7-3-4-8-14(13)18/h3-10H,2,11-12H2,1H3,(H,19,20)

InChI Key

ACPVYQHNDSASJP-UHFFFAOYSA-N

SMILES

CCOCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl

Canonical SMILES

CCOCCOC1=CC=CC=C1NC(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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